molecular formula C8H7ClO4S B3371775 4-(Chlorosulfonyl)phenyl acetate CAS No. 79119-26-9

4-(Chlorosulfonyl)phenyl acetate

Cat. No.: B3371775
CAS No.: 79119-26-9
M. Wt: 234.66 g/mol
InChI Key: NWRBCVOWIUGFTA-UHFFFAOYSA-N
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Description

4-(Chlorosulfonyl)phenyl acetate is an organic compound with the molecular formula C8H7ClO4S. It is known for its role as an intermediate in organic synthesis, particularly in the preparation of various chemical compounds. The compound features a chlorosulfonyl group attached to a phenyl ring, which is further connected to an acetate group. This unique structure allows it to participate in a variety of chemical reactions, making it valuable in both research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Chlorosulfonyl)phenyl acetate can be synthesized through several methods. One common approach involves the reaction of phenyl acetate with chlorosulfonic acid under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition .

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale batch reactions. The process may include the use of automated reactors to ensure precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified through techniques like distillation or crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-(Chlorosulfonyl)phenyl acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Chlorosulfonyl)phenyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-(Chlorosulfonyl)phenyl acetate exerts its effects involves the reactivity of the chlorosulfonyl group. This group is highly electrophilic, making it susceptible to nucleophilic attack. In biological systems, the compound can interact with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This interaction can alter the activity or function of the target molecule, providing insights into its biological role .

Comparison with Similar Compounds

Similar Compounds

    4-(Chlorosulfonyl)phenyl pivalate: Similar in structure but with a pivalate group instead of an acetate group.

    4-(Chlorosulfonyl)benzoic acid: Contains a carboxylic acid group instead of an acetate group.

    4-(Chlorosulfonyl)phenyl methyl ester: Features a methyl ester group instead of an acetate group.

Uniqueness

4-(Chlorosulfonyl)phenyl acetate is unique due to its specific combination of functional groups, which allows it to participate in a diverse array of chemical reactions. Its reactivity and versatility make it a valuable tool in both research and industrial applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

(4-chlorosulfonylphenyl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO4S/c1-6(10)13-7-2-4-8(5-3-7)14(9,11)12/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRBCVOWIUGFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40513144
Record name 4-(Chlorosulfonyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79119-26-9
Record name 4-(Chlorosulfonyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6.285 g (36.08 mmol) of 4-hydroxybenzenesulfonic acid was dissolved in a mixture of 30 mL of acetic anhydride and 15 mL of acetic acid and refluxed for 6 hours. The volatiles were evaporated and placed under high vacuum overnight. The resulting crude product was dissolved in 100 mL of DCM and treated with 4.72 mL of oxalyl chloride (54.12 mmol) and 139 μL of DMF (1.804 mmol) at 0° C. Stirring was continued until gas evolution ceased then the reaction was concentrated and re-dissolved in EtOAc. The organic layer was washed twice with 2 N H2SO4, and dried with brine and MgSO4. concentration gave 7.067 g of 4-(chlorosulfonyl)phenyl acetate as a dark thick oil that eventually solidified (83% yield over two steps).
Quantity
6.285 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
4.72 mL
Type
reactant
Reaction Step Two
Name
Quantity
139 μL
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

42.9 g 4-Acetoxy-benzenesulfonic acid sodium salt were suspended in 135 ml thionyl chloride. Then 0.5 ml dimethylformamide were added. The reaction mixture was heated under reflux for one hour. The cooled reaction mixture was evaporated in vacuo. The residue was coevaporated with 600 ml toluene twice. The residue was suspended in 500 ml dichloromethane and stirred at room temperature for thirty minutes. The suspension was filtered and the filtrate reduced in vacuo to one fifth of its volume. To this stirred solution 400 ml n-heptane were added dropwise and acetic acid 4-chlorosulfonyl-phenyl ester precipitated as a white solid. The precipitate was filtered off and dried in vacuo to obtain 40.4 g acetic acid 4-chlorosulfonyl-phenyl ester.
Quantity
42.9 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
135 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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